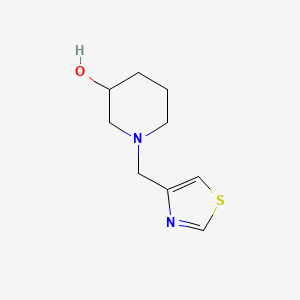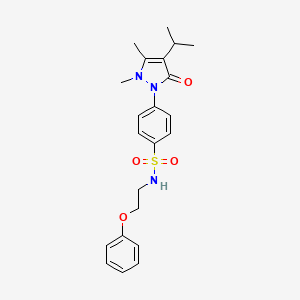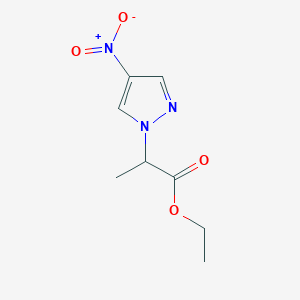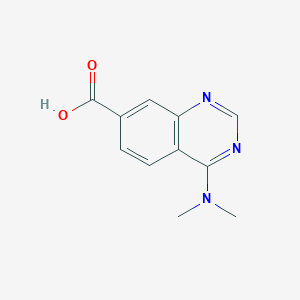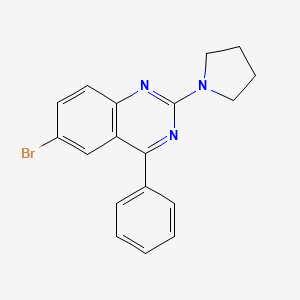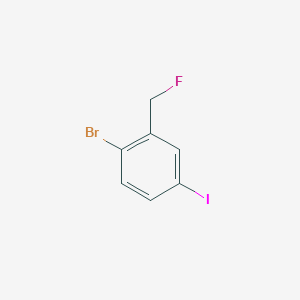
2-Bromo-5-iodobenzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodobenzyl fluoride is an organic compound with the molecular formula C7H5BrFI. This compound is part of the halogenated benzene family, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. These halogenated compounds are often used in various chemical reactions and have significant applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-Bromo-5-iodobenzyl fluoride can be achieved through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with 2-(fluoromethyl)-4-iodobenzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
2-Bromo-5-iodobenzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the halogenated benzene reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-5-iodobenzyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic transformations.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET) scans.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those that require halogenated aromatic rings for their biological activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodobenzyl fluoride depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. The presence of multiple halogens also allows for selective reactivity, enabling the synthesis of complex molecules with high precision.
Comparison with Similar Compounds
2-Bromo-5-iodobenzyl fluoride can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-fluorobenzene: Lacks the iodine atom, making it less versatile in certain coupling reactions.
1-Bromo-4-iodobenzene: Does not have the fluoromethyl group, which can affect its reactivity and applications.
1-Bromo-2-fluoroethane: A smaller molecule with different physical and chemical properties.
The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZCNKTKNQNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
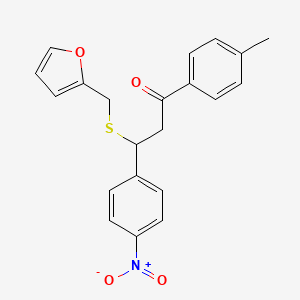
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(3,4-dichlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2781144.png)
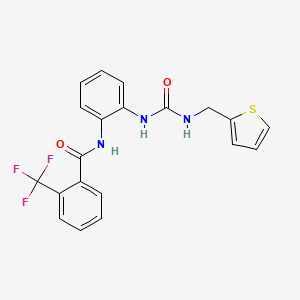

![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)
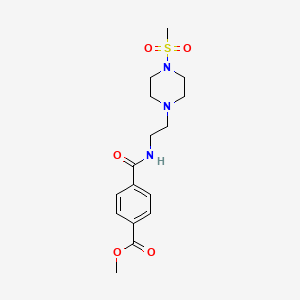
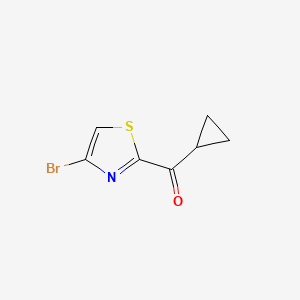
![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)
